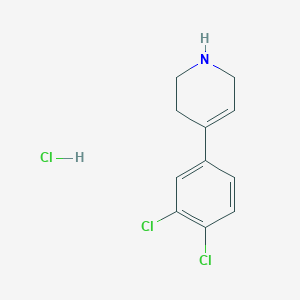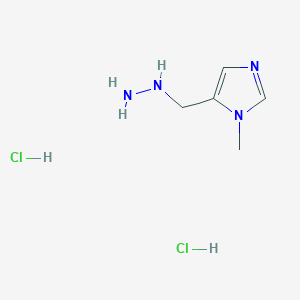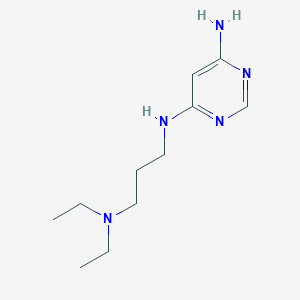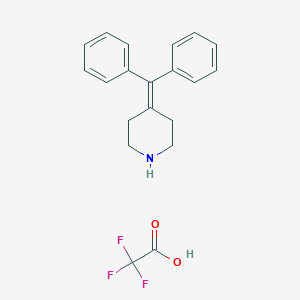
1,3-丙二醇-d8
描述
1,3-Propanediol-d8 is a useful research compound. Its molecular formula is C3H8O2 and its molecular weight is 84.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Propanediol-d8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Propanediol-d8 including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
用于 1,3-丙二醇生产的基因工程菌株
研究重点介绍了开发基因工程微生物菌株,以提高从甘油中生物合成 1,3-丙二醇的能力。这些进步包括通过诱变和基因工程技术改造细菌的基因组,例如丁酸梭菌和肺炎克雷伯菌,以克服天然微生物中低产率和代谢物抑制等瓶颈。这种方法不仅提高了产量,还解决了野生型菌株遇到的生产障碍,使生物合成在经济上可行且对环境友好 (Yang 等人,2018)。
生物技术生产的进展
1,3-丙二醇的生物技术生产涉及使用天然和基因工程微生物的各种生物工艺培养技术。由重组菌株促进的从葡萄糖等糖类向微生物生产的转变,代表了该领域的重大进步。这篇综述讨论了 1,3-丙二醇生产的生物工艺工程方法的最新进展,强调了数学模型在设计生物反应器操作策略以提高生产效率中的重要性 (Kaur, Srivastava, & Chand, 2012)。
用于微生物生产的代谢工程
代谢工程促进了能够将低成本原料 D-葡萄糖转化为 1,3-丙二醇的重组菌株的开发,这一突破有望通过可再生资源生产化学品来增加社会效益。这一进展凸显了代谢工程在增强生物生产途径方面的潜力 (Nakamura & Whited, 2003)。
1,3-丙二醇生产的化学路线
对 1,3-丙二醇生产的化学路线的探索集中在通过多相催化剂开发更有效的工艺,以提高市场竞争力。这篇综述评估了涉及化学生产路线的研究,强调了活性酸和金属相对工艺变量、活性以及对 1,3-丙二醇的选择性。优化温度和甘油浓度等参数对于降低运营成本至关重要 (Ruy 等人,2020)。
肺炎克雷伯菌中的多模块工程
通过多模块工程提高肺炎克雷伯菌中 1,3-丙二醇浓度和耐受性的研究取得了重大进展。通过关注甘油途径和共底物转运系统调节,研究人员在 1,3-丙二醇浓度、产量和生产率方面取得了显着提高。该策略例证了遗传和代谢工程在高效生产 1,3-丙二醇方面的潜力 (Wang 等人,2016)。
作用机制
Target of Action
The primary target of 1,3-Propanediol-d8 is the enzyme 1,3-propanediol oxidoreductase . This enzyme plays a crucial role in the bioconversion of glycerol to 1,3-propanediol . Another target is the Haloalkane dehalogenase , which is involved in the degradation of halogenated alkanes .
Mode of Action
1,3-Propanediol-d8 interacts with its targets by serving as a substrate for the enzyme 1,3-propanediol oxidoreductase . This enzyme catalyzes the reduction of 3-hydroxypropionaldehyde to 1,3-propanediol . The deuterium atoms in 1,3-Propanediol-d8 can be incorporated into drug molecules as tracers for quantitation during the drug development process .
Biochemical Pathways
1,3-Propanediol-d8 is involved in the glycerol bioconversion pathway . In this pathway, glycerol is first dehydrated to 3-hydroxypropionaldehyde by the action of glycerol dehydratase . Then, 1,3-propanediol oxidoreductase reduces 3-hydroxypropionaldehyde to 1,3-propanediol . The presence of 1,3-Propanediol-d8 in this pathway can affect the pharmacokinetic and metabolic profiles of drugs .
Pharmacokinetics
It is known that deuterium substitution can impact the pharmacokinetics of pharmaceuticals . Deuterium, being a stable isotope of hydrogen, can alter the metabolic stability and hence the bioavailability of the drug .
Result of Action
The molecular and cellular effects of 1,3-Propanediol-d8’s action are primarily related to its role in the glycerol bioconversion pathway . By serving as a substrate for 1,3-propanediol oxidoreductase, 1,3-Propanediol-d8 contributes to the production of 1,3-propanediol . This compound is a valuable chemical used in various industries, including the polymer, pharmaceutical, food, and cosmetics industries .
Action Environment
The action of 1,3-Propanediol-d8 can be influenced by various environmental factors. For instance, the presence of impurities in crude glycerol can affect the activity of glycerol dehydratase, a key enzyme in the 1,3-propanediol synthetic pathway . Moreover, the efficiency of 1,3-propanediol production can be enhanced by optimizing the fermentation conditions and using metabolic engineering strategies .
生化分析
Biochemical Properties
1,3-Propanediol-d8 plays a significant role in biochemical reactions, particularly in the context of microbial fermentation processes. It interacts with several key enzymes, including glycerol dehydratase and 1,3-propanediol oxidoreductase. Glycerol dehydratase catalyzes the dehydration of glycerol to 3-hydroxypropionaldehyde, which is subsequently reduced to 1,3-propanediol by 1,3-propanediol oxidoreductase. These interactions are crucial for the microbial production of 1,3-propanediol from glycerol .
Cellular Effects
1,3-Propanediol-d8 influences various cellular processes, particularly in microbial cells. It has been observed to affect cell growth and metabolism, especially in bacteria such as Klebsiella pneumoniae. The compound can alter cell signaling pathways and gene expression, leading to changes in cellular metabolism. For instance, the presence of 1,3-propanediol-d8 can enhance the production of reducing equivalents like NADH, which are essential for various metabolic processes .
Molecular Mechanism
At the molecular level, 1,3-Propanediol-d8 exerts its effects through specific binding interactions with enzymes involved in its metabolic pathway. The compound binds to glycerol dehydratase and 1,3-propanediol oxidoreductase, facilitating the conversion of glycerol to 1,3-propanediol. This process involves enzyme activation and the subsequent reduction of 3-hydroxypropionaldehyde to 1,3-propanediol. Additionally, 1,3-Propanediol-d8 can influence gene expression by modulating the activity of transcription factors involved in metabolic regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Propanediol-d8 can change over time. The compound is relatively stable, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure to 1,3-Propanediol-d8 can lead to changes in cellular metabolism and enzyme activity. These temporal effects are important for understanding the long-term implications of using 1,3-Propanediol-d8 in biochemical research .
Dosage Effects in Animal Models
The effects of 1,3-Propanediol-d8 vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can enhance metabolic processes. At higher doses, it can cause toxic effects, including disruptions in cellular metabolism and enzyme activity. These dosage-dependent effects are crucial for determining the safe and effective use of 1,3-Propanediol-d8 in research and potential therapeutic applications .
Metabolic Pathways
1,3-Propanediol-d8 is involved in several metabolic pathways, primarily those related to glycerol metabolism. It interacts with enzymes such as glycerol dehydratase and 1,3-propanediol oxidoreductase, facilitating the conversion of glycerol to 1,3-propanediol. This process is part of the larger metabolic network that includes the tricarboxylic acid (TCA) cycle and glycolysis. The presence of 1,3-Propanediol-d8 can influence metabolic flux and the levels of various metabolites .
Transport and Distribution
Within cells, 1,3-Propanediol-d8 is transported and distributed through both passive diffusion and active transport mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cell membranes. The compound’s distribution within tissues can affect its localization and accumulation, influencing its overall biochemical activity .
Subcellular Localization
1,3-Propanediol-d8 is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. These factors direct 1,3-Propanediol-d8 to specific organelles, where it participates in metabolic processes and interacts with other biomolecules .
属性
IUPAC Name |
1,1,2,2,3,3-hexadeuterio-1,3-dideuteriooxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O2/c4-2-1-3-5/h4-5H,1-3H2/i1D2,2D2,3D2,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFDHNVEDLHUCE-JVKIUYSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O[2H])C([2H])([2H])O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1469446.png)
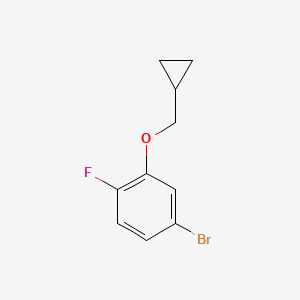
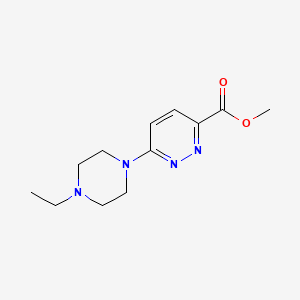
![Diethyl 1H-pyrrolo[2,3-B]pyridine-2,6-dicarboxylate](/img/structure/B1469451.png)
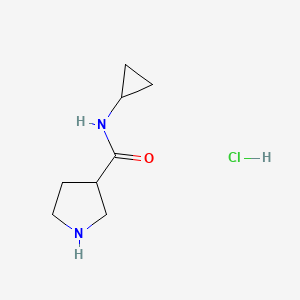

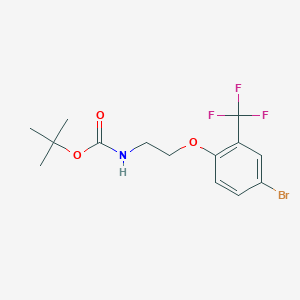
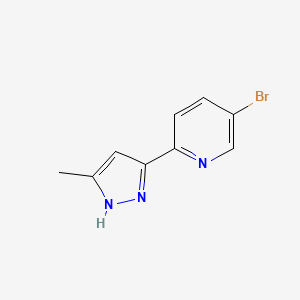
![3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B1469461.png)
